5-(3-Nitrophenyl)isoxazole
Overview
Description
5-(3-Nitrophenyl)isoxazole is a chemical compound with the molecular formula C9H6N2O3 and a molecular weight of 190.16 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of isoxazoles, including 5-(3-Nitrophenyl)isoxazole, often involves two main reactions: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These transformations are universal and popular among synthetic chemists .
Molecular Structure Analysis
The molecular structure of 5-(3-Nitrophenyl)isoxazole can be represented by the SMILES string [O-]N+c1cccc(c1)-c2ccno2
. The InChI key for this compound is RGDHTIOOORKVRQ-UHFFFAOYSA-N
.
Chemical Reactions Analysis
Isoxazoles, including 5-(3-Nitrophenyl)isoxazole, are synthetically useful due to the presence of a labile N–O bond in the isoxazole ring. This bond can be cleaved to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .
Physical And Chemical Properties Analysis
5-(3-Nitrophenyl)isoxazole is a solid substance at room temperature . It has a molecular weight of 190.16 .
Scientific Research Applications
Antimicrobial Activity
Isoxazole, the core structure of “5-(3-Nitrophenyl)isoxazole”, is known for its broad spectrum of pharmacological activities, including antimicrobial activity . The antimicrobial properties of isoxazole make it a valuable compound in the development of new drugs and treatments for various bacterial and fungal infections .
Antioxidant Activity
Isoxazole derivatives have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Anti-inflammatory Activity
Isoxazole derivatives are used in the market as COX-2 inhibitors and anti-inflammatory drugs . This suggests that “5-(3-Nitrophenyl)isoxazole” could potentially be used in the treatment of conditions characterized by inflammation .
Anticancer Activity
Functionalized isoxazole scaffolds show different biological activities such as anticancer . This suggests that “5-(3-Nitrophenyl)isoxazole” could potentially be used in the development of new anticancer drugs .
Antitubercular Activity
Isoxazole is known for its antitubercular activity . This suggests that “5-(3-Nitrophenyl)isoxazole” could potentially be used in the treatment of tuberculosis .
Anti-HIV Activity
Isoxazole also exhibits anti-HIV activity . This suggests that “5-(3-Nitrophenyl)isoxazole” could potentially be used in the treatment of HIV .
Future Directions
Isoxazoles, including 5-(3-Nitrophenyl)isoxazole, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on improving the synthesis methods and exploring the diverse biological potential of isoxazole derivatives .
properties
IUPAC Name |
5-(3-nitrophenyl)-1,2-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-11(13)8-3-1-2-7(6-8)9-4-5-10-14-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDHTIOOORKVRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Nitrophenyl)isoxazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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